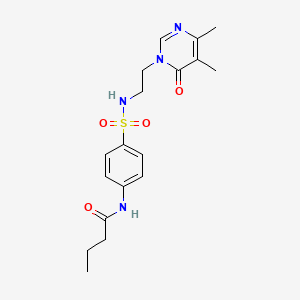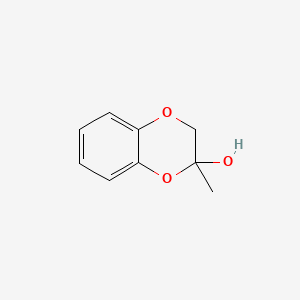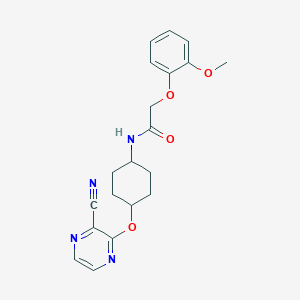
2,5-Dimethyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyloxolane-3-carboxylic acid is a compound that falls within the category of organic carboxylic acids. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds. For instance, the study of various carboxylic acids and their derivatives, as well as the analysis of their molecular structures, can offer indirect information about the compound .
Synthesis Analysis
The synthesis of related compounds often involves the formation of esters or amides from carboxylic acids. For example, the use of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography suggests a method for tagging carboxylic acids for analytical purposes . Similarly, the synthesis of various pyrrole-2-carboxylate derivatives indicates that carboxylic acids can be modified to alter their properties and reactivity .
Molecular Structure Analysis
The molecular structure of carboxylic acid derivatives is often characterized by techniques such as X-ray diffraction analysis, NMR, and FT-IR spectroscopy. These techniques provide detailed information about the conformation and configuration of the molecules, as seen in the studies of different carboxylic acid complexes and derivatives . The presence of hydrogen bonding and other weak interactions plays a significant role in the molecular structure and stability of these compounds.
Chemical Reactions Analysis
Carboxylic acids and their derivatives participate in a variety of chemical reactions. The formation of fluorescent derivatives upon reaction with specific reagents indicates that carboxylic acids can be functionalized for detection and analysis . Photoreleasable protecting groups for carboxylic acids, such as the 2,5-dimethylphenacyl chromophore, demonstrate the potential for controlled release of carboxylic acids under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives are influenced by their molecular structure. The formation of dimers through intermolecular hydrogen bonding, as well as the analysis of vibrational spectra and thermodynamic parameters, provides insights into the stability and reactivity of these compounds . The study of the planarity of the cyclobutane ring in certain carboxylic acid derivatives also contributes to the understanding of the structural factors that affect the properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Conversion of Biomass to Valuable Chemicals
HMF and its derivatives, including 2,5-Dimethyloxolane-3-carboxylic acid, are considered versatile reagents or platform chemicals produced from plant biomass compounds like hexose carbohydrates and lignocellulose. They offer an alternative feedstock for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Applications span across the production of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals, with an emphasis on sustainable and renewable sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams, crucial for bio-based plastics production, highlights the relevance of compounds like this compound in solvent development for liquid-liquid extraction processes. Innovative solvents, including ionic liquids and enhancements in traditional solvent systems, have been researched for their efficiency in extracting carboxylic acids from diluted aqueous streams, which is fundamental for the sustainable production of organic acids (Sprakel & Schuur, 2019).
Biocatalyst Inhibition and Metabolic Engineering
The impact of carboxylic acids, as both products and intermediates in fermentative production using engineered microbes, underscores the importance of understanding their roles in microbial inhibition and metabolic engineering strategies. This knowledge facilitates the engineering of more robust microbial strains for improved industrial performance in producing bio-renewable chemicals (Jarboe, Royce, & Liu, 2013).
Synthesis of Polyoxymethylene Dimethyl Ethers
Research into polyoxymethylene dimethyl ethers (OME), which are oxygenated fuels suitable for diesel engines, involves derivatives of this compound. These compounds are notable for their potential to reduce hazardous exhaust gas emissions, including soot formation, thus contributing to cleaner combustion technologies (Baranowski, Bahmanpour, & Kröcher, 2017).
Eigenschaften
IUPAC Name |
2,5-dimethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-3-6(7(8)9)5(2)10-4/h4-6H,3H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYLMJWXQNOMLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)

![N-[(furan-2-yl)methyl]-3-(1-{[(2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide](/img/structure/B2550859.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)


![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)
